![molecular formula C15H16ClN3O4S B4962096 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide, also known as CNPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is used as a tool for investigating the function and regulation of ion channels, which are essential components of many physiological processes.
Mechanism of Action
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide exerts its inhibitory effects on ion channels by binding to specific sites on the channel proteins, thereby blocking the flow of ions through the channels. The exact mechanism of action varies depending on the type of ion channel being targeted.
Biochemical and Physiological Effects:
The inhibition of ion channels by 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide can have a wide range of biochemical and physiological effects. For example, inhibition of calcium-activated chloride channels has been shown to reduce airway hyperresponsiveness in animal models of asthma. Inhibition of volume-regulated anion channels has been implicated in the regulation of cell volume and apoptosis. Inhibition of transient receptor potential channels has been linked to pain perception and thermoregulation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its high potency and selectivity for ion channels, which allows for precise manipulation of ion channel function. However, one limitation is that 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide may have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
There are several directions for future research on 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of ion channels, which could have therapeutic applications in a wide range of diseases. Another area of interest is the investigation of the role of ion channels in cancer progression and metastasis, which could lead to the development of new cancer therapies. Finally, further studies are needed to fully understand the mechanisms of action and potential off-target effects of 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide, which could inform the design of more effective ion channel inhibitors.
Synthesis Methods
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopropylamine, followed by nitration of the resulting product and subsequent reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 4-chlorobenzenesulfonyl chloride to form the sulfonamide.
Scientific Research Applications
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively used in scientific research as a potent and selective inhibitor of various types of ion channels, including calcium-activated chloride channels, volume-regulated anion channels, and transient receptor potential channels. These channels play critical roles in a wide range of physiological processes, including neuronal signaling, muscle contraction, and fluid homeostasis.
properties
IUPAC Name |
4-chloro-N-[3-(4-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-2-8-15(9-3-12)24(22,23)18-11-1-10-17-13-4-6-14(7-5-13)19(20)21/h2-9,17-18H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHBLHCZDYCTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
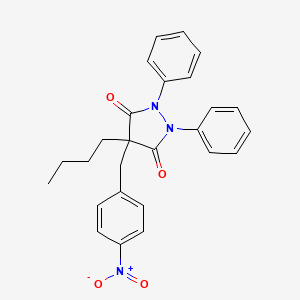
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
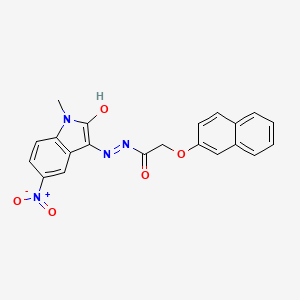
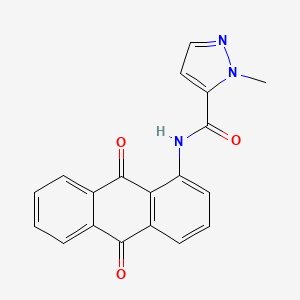
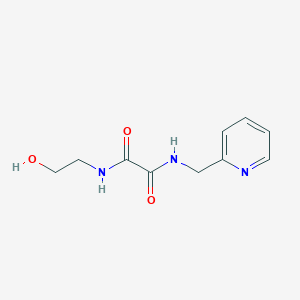
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
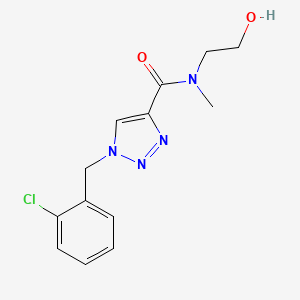
![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)